雷莫西必利

描述

Remoxipride is an atypical antipsychotic agent that is specific for dopamine D2 receptors . It was approved in the UK in 1989 but was withdrawn in 1993 due to an increased incidence of aplastic anemia .

Molecular Structure Analysis

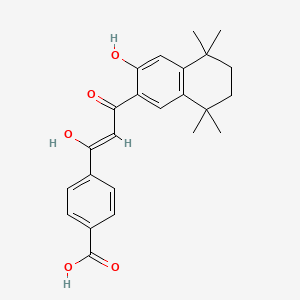

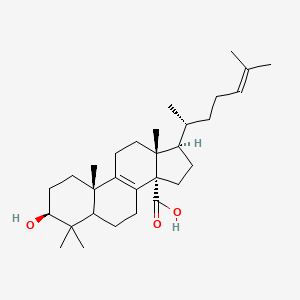

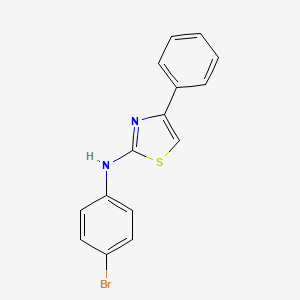

The molecular formula of Remoxipride is C16H23BrN2O3 . The structure includes a dimethoxybenzene . The IUPAC name is 3-bromo-N-[[ (2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide .Physical And Chemical Properties Analysis

Remoxipride has a molecular weight of 371.27 g/mol . It is approximately 90% bioavailable .科学研究应用

精神分裂症的新治疗方法

雷莫西必利因其在精神分裂症中的治疗效果而受到研究,显示了其作为一种新的取代苯甲酰胺衍生物的潜力,具有特定的多巴胺 D2 受体阻断特性。一项针对被诊断为 DSM-III 型精神分裂症的住院患者使用雷莫西必利进行治疗的研究显示出临床上显著的改善,不良事件最少,并且在临床化学、血液学、心血管评估或脑电图记录中没有异常 (Lindström 等,2004)。

对饮酒和酒精摄入的研究

研究已经探索了雷莫西必利对乙醇寻求和饮酒行为的影响,发现它可以减少在有限获取范式中少量乙醇出现的反应。这项研究将乙醇导向的食欲和消耗反应分开,表明雷莫西必利剂量依赖性地减少了食欲反应的数量,突出了其在理解和治疗酒精相关疾病方面的潜力 (Czachowski 等,2002)。

对睡眠-觉醒模式和脑电活动的影响

研究了雷莫西必利对睡眠-觉醒模式和脑电活动的精神病影响,结果表明,雷莫西必利与氟哌啶醇不同,几乎没有或没有镇静作用。这项研究表明,D2 受体可能不参与睡眠和镇静的调节,从而提供了对精神病药物对睡眠结构的不同影响的见解 (Ongini 等,2005)。

药理学特征和临床疗效

雷莫西必利的药理学,强调了其对多巴胺 D2 受体的选择性和最小的僵直作用,已经得到了广泛的审查。尽管由于担心再生障碍性贫血而退出市场,雷莫西必利对神经化学和行为研究做出了重大贡献,为开发具有较低锥体外系症状风险的精神病药物提供了有价值的见解 (Nadal,2006)。

在帕金森病中的应用

一项初步研究探索了雷莫西必利治疗帕金森病中左旋多巴诱发精神病的疗效,结果显示大多数患者的症状得到明显改善,而没有运动并发症。这项研究突出了雷莫西必利作为帕金森病精神病的安全有效的治疗方法的潜力,值得进一步研究 (Mendis 等,2004)。

雷莫西必利的分析方法

开发和验证分析方法以检测血浆、脑匀浆和脑微透析样品中低浓度的雷莫西必利,使用在线固相萃取液相色谱串联质谱,对于支持药理学研究至关重要。这些方法促进了对雷莫西必利作用机制和药代动力学的研究,尤其是在涉及小型动物的研究中 (Stevens 等,2010)。

作用机制

Target of Action

Remoxipride is an atypical antipsychotic agent that is specific for dopamine D2 receptors . These receptors are primarily found in the brain and are involved in a variety of functions, including motor control, reward, and behavior.

Mode of Action

Remoxipride acts as a selective dopamine D2 antagonist . It binds to D2 receptors, blocking the action of dopamine, a neurotransmitter that plays a significant role in the brain’s reward and pleasure centers. Chronic use of Remoxipride upregulates the expression of D2 receptors, while downregulating the expression of D1 and D5 receptors in the prefrontal cortex . This activity may be related to the antipsychotic activity of Remoxipride .

Biochemical Pathways

The primary biochemical pathway affected by Remoxipride is the dopaminergic pathway . By blocking D2 receptors, Remoxipride alters the normal functioning of this pathway, potentially leading to changes in mood, behavior, and cognition. The exact downstream effects of this alteration are complex and can vary depending on a variety of factors, including the individual’s genetic makeup and overall health .

Pharmacokinetics

Remoxipride is approximately 90% bioavailable . In patients with normal creatinine clearance, Remoxipride reaches a Cmax of 5.5 ± 1.1 µmol/L, with a Tmax of 0.8 ± 0.2 h, and an AUC of 39 ± 9 µmolh/L . In patients with moderate renal impairment, Remoxipride reaches a Cmax of 7.7 ± 2.7 µmol/L, with a Tmax of 0.9 ± 0.4 h, and an AUC of 63 ± 34 µmolh/L . In patients with severe renal impairment, Remoxipride reaches a Cmax of 9.3 ± 2.3 µmol/L, with a Tmax of 1.4 ± 0.9 h, and an AUC of 123 ± 60 µmol*h/L .

Result of Action

The molecular and cellular effects of Remoxipride’s action primarily involve changes in the activity of dopamine D2 receptors. By blocking these receptors, Remoxipride can alter the balance of neurotransmitters in the brain, which can lead to changes in mood, behavior, and cognition . It’s important to note that the exact effects can vary widely depending on a variety of factors, including the individual’s genetic makeup and overall health .

Action Environment

The action, efficacy, and stability of Remoxipride can be influenced by a variety of environmental factors. For example, the presence of other medications, the individual’s overall health status, and genetic factors can all impact how Remoxipride works in the body . .

属性

IUPAC Name |

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJRSXAPGDDABA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117591-79-4 (mono-hydrochloride monohydrate), 73220-03-8 (mono-hydrochloride) | |

| Record name | Remoxipride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045668 | |

| Record name | Remoxipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Remoxipride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.27e-01 g/L | |

| Record name | Remoxipride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Remoxipride is an atypical antipsychotic dopamine D2 antagonist. Chronic use upregulates the expression of D2 receptors, while downregulating the expression of D1 and D5 receptors in the prefrontal cortex. This activity may be related to the antipsychotic activity of remoxipride. Remoxipride displays weaker binding to D2 dopaminergic receptors that dopamine. This weaker binding is thought to account for the reduced incidence of Parkinsonism. Remoxipride also increases expression of the protein _Fos_ in the nucleus accumbens but not the dorsolateral striatum, which may be responsible for a reduced incidence of extrapyramidal symptoms. | |

| Record name | Remoxipride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

80125-14-0 | |

| Record name | Remoxipride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80125-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remoxipride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remoxipride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Remoxipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMOXIPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0223RD59PE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Remoxipride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Remoxipride?

A1: Remoxipride exerts its antipsychotic effects primarily through antagonism of dopamine D2 receptors. [, , ] This means it binds to these receptors, preventing dopamine from binding and exerting its effects.

Q2: Does Remoxipride interact with dopamine D1 receptors?

A2: In vitro and in vivo studies have consistently shown that Remoxipride has a low affinity for dopamine D1 receptors and does not block dopamine-stimulated adenylate cyclase activity, indicating minimal interaction with these receptors. [, ]

Q3: How does the D2 receptor antagonism of Remoxipride translate to its observed effects in the brain?

A3: By blocking D2 receptors, Remoxipride increases dopamine turnover in dopamine-rich areas of the brain, particularly the mesolimbic pathway. [, ] This is thought to be the basis for its antipsychotic effect.

Q4: Does Remoxipride preferentially affect certain dopaminergic pathways?

A4: Research suggests that Remoxipride might preferentially block mesolimbic dopamine neurotransmission, leading to its atypical antipsychotic profile. [] This is supported by its weaker effects on striatal dopamine neurotransmission, which is associated with extrapyramidal side effects.

Q5: What is the molecular formula and weight of Remoxipride?

A5: The molecular formula of Remoxipride is C19H27BrN2O4, and its molecular weight is 427.34 g/mol.

Q6: How is Remoxipride absorbed and what is its bioavailability?

A6: Remoxipride exhibits rapid and almost complete absorption after oral administration, with a bioavailability exceeding 90%. []

Q7: How is Remoxipride distributed in the body?

A7: Remoxipride has an apparent volume of distribution of 0.7 L/kg, indicating wide distribution. It also demonstrates an 80% binding affinity to plasma proteins, primarily alpha1-acid glycoprotein. []

Q8: What is the primary route of Remoxipride elimination?

A8: Remoxipride is eliminated through a combination of hepatic metabolism and renal excretion, with about 25% excreted unchanged in the urine. []

Q9: Does renal function impact Remoxipride pharmacokinetics?

A9: Yes, decreased renal function leads to increased Remoxipride levels due to reduced renal clearance. [] Dose adjustments may be necessary in patients with renal impairment.

Q10: Does Remoxipride cross the blood-brain barrier?

A10: Yes, Positron Emission Tomography (PET) studies using carbon-11 labeled Remoxipride have shown that it rapidly crosses the blood-brain barrier, reaching significant concentrations in the brain within minutes. []

Q11: What is the effect of Remoxipride on prolactin levels?

A11: Remoxipride administration results in a transient increase in plasma prolactin levels. [, , ] This effect appears to be dose-independent and returns to baseline levels within hours despite continued presence of the drug.

Q12: Does Remoxipride induce or inhibit drug-metabolizing enzymes?

A12: The provided abstracts do not provide information on Remoxipride's effects on drug-metabolizing enzymes.

Q13: Has Remoxipride demonstrated efficacy in preclinical models of schizophrenia?

A13: Yes, Remoxipride has shown efficacy in preclinical models such as latent inhibition and prepulse inhibition, which are considered to be relevant to schizophrenia. []

Q14: What is the efficacy of Remoxipride in treating schizophrenia compared to other antipsychotics?

A14: Several double-blind clinical trials have demonstrated that Remoxipride exhibits comparable antipsychotic efficacy to haloperidol and chlorpromazine in treating both positive and negative symptoms of schizophrenia. [, , , , , ]

Q15: What is the safety profile of Remoxipride?

A16: Remoxipride generally exhibits a favorable safety profile in short-term clinical trials. []

Q16: Are there any concerns regarding long-term safety of Remoxipride?

A17: While short-term studies show a favorable safety profile, concerns regarding the long-term safety of Remoxipride emerged due to reported cases of aplastic anemia, leading to its withdrawal from the market. [, ]

Q17: How does Remoxipride compare to haloperidol in terms of extrapyramidal symptoms?

A18: Clinical trials consistently show that Remoxipride is associated with a significantly lower incidence of extrapyramidal symptoms compared to haloperidol. [, , , ] This is attributed to its weaker effects on striatal dopamine neurotransmission.

Q18: Are there any known drug interactions with Remoxipride?

A19: Pharmacokinetic studies have found no significant interactions between Remoxipride and diazepam, ethanol, biperiden, or warfarin. [, ]

Q19: What is the significance of Remoxipride's metabolites in its pharmacological activity?

A20: Remoxipride acts as a prodrug, meaning its metabolites contribute to its pharmacological activity. [] Specifically, phenolic metabolites formed in the liver demonstrate higher potency for D2 receptors compared to the parent compound. []

Q20: Does modification of the Remoxipride structure affect its pharmacological properties?

A22: Yes, modifications to the Remoxipride structure can significantly impact its pharmacological properties. For example, the pyrrolidone metabolites, primarily formed in humans, exhibit a much weaker affinity for both D1 and D2 receptors compared to Remoxipride and its phenolic metabolites. []

Q21: Are there controlled-release formulations of Remoxipride?

A23: Yes, controlled-release formulations of Remoxipride have been developed and tested. One study found that once-daily controlled-release Remoxipride was equally effective as twice-daily immediate-release Remoxipride in treating schizophrenia. []

Q22: What is the stability of Remoxipride under various conditions?

A22: The provided abstracts do not provide detailed information on the stability of Remoxipride under various storage conditions.

Q23: Are there any known mechanisms of resistance to Remoxipride?

A23: The provided abstracts do not mention any specific mechanisms of resistance to Remoxipride.

Q24: What analytical methods are used to quantify Remoxipride levels?

A26: High-performance liquid chromatography (HPLC) is a commonly used method for quantifying Remoxipride levels in biological samples. []

Q25: What is the historical context of Remoxipride development?

A27: Remoxipride emerged in the late 1970s and early 1980s as part of research investigating halogenated analogs of sulpiride. [] It was clinically introduced as an atypical antipsychotic in the late 1980s.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine](/img/structure/B1679239.png)